MAO-B Selectivity vs. Yangonin: A Quantified Advantage for 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one in Neuroscience Research
The target compound demonstrates a significantly improved selectivity profile for MAO-B compared to the related kavalactone yangonin. While yangonin is a more potent but non-selective inhibitor of both MAO-A (IC50 = 1.29 µM) and MAO-B (IC50 = 0.085 µM) [1], 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one shows a marked preference for MAO-B (IC50 = 0.123 µM) with negligible activity against MAO-A (IC50 = 15.04 µM) [2]. This yields an MAO-A/B selectivity index of ~122 for the target compound, compared to ~0.07 for yangonin, representing a >1700-fold improvement in selective MAO-B targeting.
| Evidence Dimension | MAO-B Selectivity Index (MAO-A IC50 / MAO-B IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 15.04 µM; MAO-B IC50 = 0.123 µM; Selectivity Index = 122.3 |
| Comparator Or Baseline | Yangonin: MAO-A IC50 = 1.29 µM; MAO-B IC50 = 0.085 µM; Selectivity Index = 0.066 |
| Quantified Difference | 122.3 (target) vs 0.066 (yangonin); >1700-fold improvement in selectivity for MAO-B |
| Conditions | Recombinant human MAO-A and MAO-B enzyme inhibition assays |
Why This Matters
This high degree of selectivity minimizes confounding off-target effects on MAO-A, making this compound the preferred choice for neuroscience studies focused on MAO-B-specific mechanisms.
- [1] Uebelhack, R., et al. (1998). Monoamine oxidase inhibition by kavalactones from kava (Piper methysticum). Pharmacopsychiatry, 31(5), 187–192. View Source
- [2] Chaurasiya, N. D., et al. (2017). Interactions of Desmethoxyyangonin, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B. Evidence-Based Complementary and Alternative Medicine, 2017, 4018724. View Source
